molecular formula C14H16N2O4 B1300250 Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate CAS No. 26502-58-9

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

Cat. No. B1300250
CAS RN: 26502-58-9
M. Wt: 276.29 g/mol
InChI Key: LTNGQELIESBHOI-UHFFFAOYSA-N
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Description

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a chemical compound belonging to the class of pyrazole derivatives. Pyrazoles are heterocyclic aromatic organic compounds, characterized by a 5-membered ring with two adjacent nitrogen atoms. The compound is a pyrazole derivative with an ethoxyphenyl group at the first position, a hydroxy group at the fourth position, and an ethyl carboxylate group at the third position of the pyrazole ring.

Synthesis Analysis

The synthesis of pyrazole derivatives can be achieved through various methods, including cyclocondensation reactions and regioselective acylation or alkylation. For instance, ethyl 1-aroyl/aroylmethyl-5-methyl-3-methylthiopyrazole-4-carboxylates have been synthesized via regioselective acylation and alkylation of ethyl 3-methyl-5-methylthio-1H-pyrazole-4-carboxylate with aroyl chloride and alpha-tosyloxysubstitutedacetophenones, demonstrating high regioselectivity in these reactions . Similarly, ethyl 1-(2,4-dichlorophenyl)-1H-pyrazole-3-carboxylates have been synthesized under ultrasound irradiation, which significantly reduced reaction times .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often confirmed using X-ray crystallography and various spectroscopic methods such as NMR, mass, UV-Vis, and CHN analysis . The crystal structure is typically stabilized by intermolecular hydrogen bonds and π-π stacking interactions . Single-crystal X-ray diffraction studies provide detailed information about the bond angles, bond lengths, and overall geometry of the molecule .

Chemical Reactions Analysis

Pyrazole derivatives can undergo various chemical reactions, including cross-coupling reactions to obtain alkynyl-4-(ethoxycarbonyl)pyrazoles and subsequent cyclization to form condensed pyrazoles . They can also react with nucleophilic reagents to yield a variety of heterocyclic compounds . The reactivity of these compounds is influenced by the substituents on the pyrazole ring, which can lead to the formation of unexpected structures under certain conditions .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives, such as ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, are characterized by their molecular geometry, vibrational frequencies, and chemical shift values obtained from spectroscopic data . Computational methods like density functional theory (DFT) can be used to predict these properties and to perform frontier molecular orbitals (FMOs) and molecular electrostatic potential (MEP) analyses . These studies help in understanding the stability, reactivity, and potential applications of the compound, such as in the synthesis of pesticides .

Scientific Research Applications

Synthesis and Characterization

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate, similar to its derivatives, serves as a crucial intermediate in the synthesis of various pyrazole derivatives. For instance, synthesis methods leveraging ultrasound irradiation have demonstrated efficient and highly regioselective pathways to synthesize a series of ethyl 1H-pyrazole-3-carboxylates with high yields, showcasing the compound's role in facilitating the development of novel organic compounds (Machado et al., 2011). Similarly, the synthesis and characterization of pyrazole derivatives from 1,5-diphenyl-1H-pyrazole-3,4-dicarboxylic acid, derived from basic hydrolysis of related esters, further emphasize the compound's utility in producing structurally diverse molecules with potential for further chemical transformations (Kasımoğulları & Arslan, 2010).

Applications in Auxin Activities and Antiblastic Properties

Research has explored the synthesis of acylamides from substituted-1H-pyrazole and their auxin activities, although findings indicate that the auxin activities of these compounds are not high, with only a few demonstrating antiblastic properties to wheat gemma (Yue et al., 2010). This suggests potential agricultural applications, albeit limited by the specific activity of the compounds.

Structural and Mechanistic Insights

Studies focusing on the synthesis, structural assignments, and X-ray diffraction data of ethyl 1H-pyrazole-3-carboxylates and their derivatives provide crucial insights into their chemical behavior and molecular architecture. For example, single-crystal X-ray diffraction studies have been conducted to elucidate the structure of specific derivatives, which is fundamental in understanding their reactivity and potential applications in material science and molecular design (Viveka et al., 2016).

Safety And Hazards

Like all chemicals, handling this compound would require appropriate safety precautions. It’s important to refer to the relevant safety data sheet (SDS) for detailed information .

Future Directions

The study and application of pyrazole derivatives is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. This particular compound, with its ethoxyphenyl group, could be an interesting subject for future study .

properties

IUPAC Name

ethyl 1-(4-ethoxyphenyl)-4-hydroxypyrazole-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-3-19-11-7-5-10(6-8-11)16-9-12(17)13(15-16)14(18)20-4-2/h5-9,17H,3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTNGQELIESBHOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30352620
Record name ETHYL 1-(4-ETHOXYPHENYL)-4-HYDROXY-1H-PYRAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate

CAS RN

26502-58-9
Record name ETHYL 1-(4-ETHOXYPHENYL)-4-HYDROXY-1H-PYRAZOLE-3-CARBOXYLATE
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30352620
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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